molecular formula C27H25N3O2 B251991 2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide

2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide

Cat. No. B251991
M. Wt: 423.5 g/mol
InChI Key: XXHUFXREDKXMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide involves the inhibition of various cellular processes. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antiviral properties by inhibiting viral replication and entry into host cells. Additionally, the compound has been found to inhibit bacterial growth by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been found to inhibit viral replication by inhibiting viral RNA polymerase. Additionally, the compound has been found to disrupt bacterial cell wall synthesis by inhibiting peptidoglycan synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide in lab experiments include its potential therapeutic properties and its ability to inhibit various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of potential drug targets for this compound. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in vivo. Finally, research could be conducted to determine the potential use of this compound in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide involves the reaction of 2-phenylquinoline-4-carboxylic acid with N-(phenylacetyl)-L-prolylglycine ethyl ester in the presence of a coupling agent. The reaction is carried out under controlled conditions to obtain the desired product.

Scientific Research Applications

2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and bacterial infections.

properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

2-phenyl-N-[3-[(2-phenylacetyl)amino]propyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H25N3O2/c31-26(18-20-10-3-1-4-11-20)28-16-9-17-29-27(32)23-19-25(21-12-5-2-6-13-21)30-24-15-8-7-14-22(23)24/h1-8,10-15,19H,9,16-18H2,(H,28,31)(H,29,32)

InChI Key

XXHUFXREDKXMTQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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